molecular formula C4H10ClNO B053774 3-methylazetidin-3-ol Hydrochloride CAS No. 124668-46-8

3-methylazetidin-3-ol Hydrochloride

Cat. No. B053774
M. Wt: 123.58 g/mol
InChI Key: WEAZZOCWAJWPRL-UHFFFAOYSA-N
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Description

3-Methylazetidin-3-ol Hydrochloride is a chemical compound with the molecular formula C4H10ClNO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Methylazetidin-3-ol Hydrochloride involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of 3-Methylazetidin-3-ol Hydrochloride is represented by the linear formula C4H10ClNO . The InChI code for this compound is 1S/C4H9NO.ClH/c1-4(6)2-5-3-4;/h5-6H,2-3H2,1H3;1H .


Physical And Chemical Properties Analysis

3-Methylazetidin-3-ol Hydrochloride has a molecular weight of 123.58 . It is a solid substance that should be stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis of Polyhydroxylated Iminosugars :

    • The synthesis of polyhydroxylated azetidine iminosugars, including compounds related to 3-methylazetidin-3-ol, has been explored. These compounds show significant inhibitory activity against certain enzymes, demonstrating potential for biological applications (Lawande et al., 2015).
  • Synthesis of Azetidine Derivatives :

    • Studies have focused on the synthesis of various 1-alkyl-2-methylazetidin-3-ones and 1-alkyl-2-methylazetidin-3-ols, highlighting the potential of these compounds in further chemical research and applications (Salgado et al., 2003).
  • Optical Resolution and Absolute Configurations :

    • Research on the optical resolution and absolute configurations of azetidinone derivatives has been conducted, providing insights into the stereochemical properties of these compounds, which is crucial for their potential pharmaceutical applications (Shustov & Rauk, 1996).
  • Alkaline Hydrolysis and Hydration Effects :

    • Studies involving semiempirical calculations to investigate the reaction mechanism of the alkaline hydrolysis of N-methylazetidin-2-one, a related compound, have been carried out. This research provides valuable insights into the chemical behavior and stability of azetidinone derivatives (Frau et al., 1998).
  • Synthesis of Highly Functionalized Azetidines :

    • Bicyclic azetidin-3-ones have been synthesized as scaffolds for the creation of highly substituted azetidines, demonstrating the versatility of azetidinone derivatives in synthesizing complex chemical structures (Martínez & Fleet, 2014).
  • Corrosion Inhibition :

    • Certain azetidine derivatives have been investigated for their potential as corrosion inhibitors, specifically in oil-well tubular steel, demonstrating the applicability of these compounds in industrial contexts (Yadav et al., 2015).
  • Anticonvulsant Activity :

    • Azetidinone derivatives have been synthesized and evaluated for their anticonvulsant activity, highlighting the potential of these compounds in the development of new pharmaceuticals (Singh et al., 1994).
  • Antibacterial Agents :

    • The synthesis and properties of azetidinylquinolones, which include derivatives of azetidinones, have been studied for their antibacterial activity, indicating the potential for these compounds in medical applications (Frigola et al., 1995).
  • Optimized Synthesis for Industrial Applications :

    • An optimized process for the preparation of 1-benzylazetidin-3-ol, a precursor to azetidin-3-ol hydrochloride, has been developed, demonstrating the industrial importance of these compounds (Reddy et al., 2011).

Safety And Hazards

The safety information for 3-Methylazetidin-3-ol Hydrochloride indicates that it is classified under the GHS07 pictogram. The hazard statements include H302, H315, H319, H332, and H335. Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

3-methylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-4(6)2-5-3-4;/h5-6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAZZOCWAJWPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468265
Record name 3-methylazetidin-3-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylazetidin-3-ol Hydrochloride

CAS RN

124668-46-8
Record name 3-methylazetidin-3-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylazetidin-3-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
Carboxamide pyrazinyloxy benzoxaboroles were investigated with the goal to identify a molecule with satisfactory antimalarial activity, physicochemical properties, pharmacokinetic …
Number of citations: 58 pubs.acs.org
L Liu - 2018 - vtechworks.lib.vt.edu
Malaria is a severe and deadly mosquito-borne disease. Although treatable, the continuous emergence of multi-drug resistant parasite strains urgently calls for the development of novel …
Number of citations: 1 vtechworks.lib.vt.edu

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